Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H18O6 |

|---|---|

Molekulargewicht |

234.25 g/mol |

IUPAC-Name |

[(3aR,6R)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol |

InChI |

InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-/m1/s1 |

InChI-Schlüssel |

ZJDDMUGVQOEJGM-SPDVFEMOSA-N |

Isomerische SMILES |

CC1(O[C@@H]2C(O1)[C@@H](OC2(CO)CO)OC)C |

Kanonische SMILES |

CC1(OC2C(O1)C(OC2OC)(CO)CO)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside, a C4-branched ribofuranoside derivative. As a modified monosaccharide, this compound holds potential as a key intermediate in the synthesis of novel nucleoside analogues and other complex carbohydrates. Its structural features, particularly the C4 branching and the protected hydroxyl groups, make it a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of C-Branched Sugars

Carbohydrates, or saccharides, are fundamental to a vast array of biological processes. The structural diversity of naturally occurring sugars is immense, and this diversity is often expanded through the introduction of branched chains. C-branched sugars, in which a carbon substituent is attached to the sugar backbone, are of particular interest as they can confer unique conformational properties and biological activities. The introduction of a hydroxymethyl group at the C4 position of a ribofuranose scaffold, as in the title compound, creates a novel chiral center and extends the carbon framework, providing new opportunities for chemical modification and biological interaction. Such modifications are crucial in the design of nucleoside analogues with potential antiviral or anticancer properties, as the sugar moiety plays a critical role in the recognition and processing of these molecules by cellular enzymes.[1]

Synthetic Strategy: A Two-Step Approach from D-Ribose

The synthesis of this compound can be strategically approached in two key stages, starting from the readily available monosaccharide D-ribose. The first stage involves the protection of the C2 and C3 hydroxyl groups and the methylation of the anomeric hydroxyl group to form Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. The second, more challenging stage, is the introduction of the hydroxymethyl group at the C4 position.

Part 1: Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

The initial step in this synthesis is the protection of the vicinal diols at the C2 and C3 positions of D-ribose using an isopropylidene group, which also facilitates the selective formation of the furanose ring. Simultaneously, the anomeric hydroxyl group is methylated. This transformation can be efficiently achieved in a one-pot reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-ribose (1 equivalent) in acetone.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as tin(II) chloride (SnCl₂), and a protic acid, like sulfuric acid (H₂SO₄).

-

Methylation: Add an excess of methanol to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40-50°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate. Filter the mixture to remove any inorganic salts.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside as a clear oil.

Rationale for Experimental Choices:

-

Acetone as Solvent and Reagent: Acetone serves as both the solvent and the source of the isopropylidene protecting group.

-

Acid Catalysis: The combination of a Lewis acid and a protic acid efficiently catalyzes both the acetal formation and the glycosylation reaction.

-

Methanol as Methylating Agent: Methanol acts as the source of the methyl group for the anomeric position.

-

TLC Monitoring: TLC is a crucial technique for monitoring the consumption of the starting material and the formation of the product, allowing for optimal reaction timing.

Part 2: C4-Hydroxymethylation

The introduction of a hydroxymethyl group at the C4 position of the ribofuranoside intermediate is a key and challenging step. A plausible and effective approach involves the oxidation of the C4 primary alcohol to an aldehyde, followed by a nucleophilic addition of a one-carbon unit.

Proposed Experimental Protocol:

-

Oxidation: Selectively oxidize the primary alcohol at C5 of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside to the corresponding aldehyde. This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Formylation: The resulting aldehyde is then subjected to a formylation reaction. A common method is the use of formaldehyde or a formaldehyde equivalent in the presence of a base. A Cannizzaro-type reaction under appropriate conditions could also be considered.

-

Reduction: The newly formed C4-formyl group is then reduced to the hydroxymethyl group. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄).

-

Purification: The final product, this compound, can be purified from the reaction mixture using column chromatography.

Justification of the Proposed Pathway:

-

Selective Oxidation: The choice of a mild oxidizing agent is critical to avoid over-oxidation or side reactions.

-

Nucleophilic Addition: The addition of a formaldehyde equivalent to the C4-aldehyde is a standard method for introducing a hydroxymethyl group.

-

Stereochemical Considerations: The stereochemistry at the newly formed C4 chiral center will be influenced by the reaction conditions and the directing effects of the existing stereocenters in the molecule. The analysis of the product mixture for diastereomers is essential.

Characterization of the Final Product

Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

The anomeric proton (H-1) as a singlet.

-

Protons of the furanose ring (H-2, H-3, H-4).

-

The newly introduced hydroxymethyl protons at C4.

-

The methyl protons of the isopropylidene group, likely appearing as two distinct singlets.

-

The methyl protons of the anomeric methoxy group.

-

The coupling constants between the ring protons will be indicative of the furanose ring conformation.[3][4]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment. Expected signals include:

-

The anomeric carbon (C-1).

-

Carbons of the furanose ring (C-2, C-3, C-4, C-5).

-

The carbon of the new hydroxymethyl group.

-

The quaternary carbon and the two methyl carbons of the isopropylidene group.

-

The carbon of the anomeric methoxy group.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~4.9 | ~110 |

| H-2, H-3 | ~4.5-4.8 | ~82-86 |

| H-4 | ~4.3 | ~85 |

| CH₂OH (at C4) | ~3.6-3.8 | ~65 |

| OCH₃ | ~3.4 | ~55 |

| C(CH₃)₂ | ~1.3, ~1.5 | ~25, ~27 (methyls), ~112 (quat.) |

Note: These are predicted values based on the known data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside and general trends for similar structures. Actual values may vary.[3]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound.

-

Fragmentation Pattern: Common fragmentation pathways for protected sugars include the loss of methyl groups, the loss of the isopropylidene group, and cleavage of the furanose ring.[5][6]

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC will be used to monitor the progress of the reaction and to assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the final purity analysis of the synthesized compound.

Workflow and Data Presentation

The overall workflow for the synthesis and characterization is depicted in the following diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

1H NMR analysis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside. This compound is a key synthetic intermediate, often utilized in the development of purine nucleoside analogs which have shown broad antitumor activity.[1] A thorough understanding of its structural features through NMR is paramount for quality control, reaction monitoring, and further synthetic elaboration. This document, intended for professionals in chemical and pharmaceutical research, details the foundational principles of the molecule's spectral features, predicts chemical shifts and coupling constants, outlines a robust experimental protocol, and explains the causality behind the expected spectral patterns, grounded in the molecule's unique conformational rigidity.

Introduction: Significance and the Role of NMR

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside is a modified monosaccharide derived from D-ribose.[2] Its structure is of significant interest as a building block in the synthesis of complex carbohydrates and, more critically, as a precursor to novel nucleoside analogs for therapeutic applications. The precise stereochemistry and connectivity of such molecules are crucial for their biological activity.

¹H NMR spectroscopy is the most powerful tool for the routine structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a compound like this, ¹H NMR allows for the unambiguous confirmation of its identity, purity, and key structural motifs, such as the β-anomeric configuration and the integrity of the isopropylidene protecting group.

The Structural and Conformational Framework

To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's structure and its preferred conformation in solution.

Chemical Structure

The molecule consists of a central D-ribofuranose ring, a methyl glycoside at the anomeric C-1 position, an isopropylidene group protecting the C-2 and C-3 hydroxyls, and a hydroxymethyl substituent at the C-4 position.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of modified nucleoside analogs. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its structural features through NMR spectroscopy is paramount.

Introduction

This compound (CAS 55797-67-6) is a synthetically valuable branched-chain carbohydrate.[1] Its structure, featuring a hydroxymethyl group at the C4 position of the ribofuranose ring, presents a unique scaffold for the development of novel nucleoside analogs. These analogs are of significant interest in medicinal chemistry, particularly as potential antiviral and anticancer agents.[2][3] The isopropylidene protecting group at the C2 and C3 positions offers stability and regiochemical control during subsequent synthetic transformations.

Accurate structural elucidation is the bedrock of drug discovery and development. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules, providing detailed information about the carbon framework. This guide will delve into the predicted ¹³C NMR spectrum of the title compound, offer a detailed assignment of the carbon signals, and provide a robust experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the molecular structure of this compound with the standard carbon numbering system is presented below.

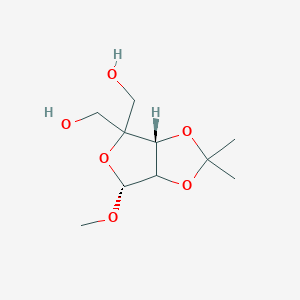

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data

As of the writing of this guide, a definitive, published ¹³C NMR spectrum for this compound has not been identified in the peer-reviewed literature. However, a scientifically sound prediction of the chemical shifts can be made based on the known experimental data of the structurally analogous compound, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.[4]

The introduction of a hydroxymethyl group at the C4 position is expected to primarily influence the chemical shift of C4, with smaller effects on the adjacent carbons (C3 and the ring oxygen). The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are grounded in the established principles of substituent effects in carbohydrate NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |

| C1 | ~110 | The anomeric carbon, its chemical shift is largely influenced by the β-glycosidic linkage and the furanose ring conformation. Expected to be similar to the analog.[4] |

| C2 | ~86 | Shielded by the isopropylidene group. Expected to be very close to the value in the analog.[4] |

| C3 | ~81 | Also part of the isopropylidene-protected diol system. A slight downfield shift is anticipated due to the proximity of the C4-substituent. |

| C4 | ~90-95 | This quaternary carbon is expected to be significantly deshielded due to the attachment of the hydroxymethyl group and the ring oxygen. This is the most notable predicted shift difference from the analog. |

| C4' (CH₂OH) | ~65-70 | A primary alcohol carbon, expected in this typical range. |

| OCH₃ | ~56 | The methoxy group carbon, consistent with other methyl glycosides.[4] |

| C(CH₃)₂ | ~113 | The quaternary carbon of the isopropylidene group.[4] |

| C(C H₃)₂ | ~25, ~27 | The two methyl carbons of the isopropylidene group, which are diastereotopic and thus expected to have slightly different chemical shifts.[4] |

Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the expected solubility of the compound. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives if solubility is an issue.

-

Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (400 MHz or higher for ¹H frequency) is recommended for better signal dispersion and sensitivity.

-

Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of carbon chemical shifts for carbohydrates.[5]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Causality Behind Experimental Choices

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is crucial for resolving closely spaced signals, a common feature in carbohydrate spectra.

-

Proton Decoupling: This technique simplifies the ¹³C spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This greatly aids in the interpretation of the spectrum.

-

Relaxation Delay: Quaternary carbons, such as C4 and the isopropylidene carbon in the target molecule, have longer relaxation times. A sufficient relaxation delay ensures that these signals are not attenuated, allowing for more accurate integration if quantitative analysis is desired.

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system. The use of a well-characterized internal standard (TMS) ensures the accuracy of the chemical shift referencing. Furthermore, the expected number of signals in the ¹³C NMR spectrum (9 unique carbon signals) should match the number of observed peaks, providing an internal check on the purity of the sample and the correctness of the structural assignment. Any significant deviation from the predicted chemical shifts should prompt further investigation, potentially including 2D NMR experiments such as HSQC and HMBC to confirm the C-H correlations and long-range couplings.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹³C NMR spectral data for this compound. The presented information, including the predicted chemical shifts and the robust experimental protocol, serves as a valuable resource for scientists working with this important synthetic intermediate. The principles outlined herein for spectral prediction and data acquisition are broadly applicable to the characterization of other novel carbohydrate derivatives. It is the author's hope that this guide will facilitate the research and development of new therapeutics based on this versatile molecular scaffold.

References

- 1. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]

- 2. NMR chemical shift prediction of glycans: application of the computer program CASPER in structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

Unlocking Conformational Dynamics: A Guide to DFT Calculations for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The three-dimensional conformation of carbohydrate derivatives is intrinsically linked to their biological function and reactivity. For drug development professionals and molecular scientists, accurately predicting the preferred spatial arrangement of molecules like Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is paramount. This purine nucleoside analog holds potential in therapeutic applications, where its efficacy is dictated by its interaction with biological targets[1]. This guide provides a comprehensive, field-proven protocol for employing Density Functional Theory (DFT) to elucidate the conformational landscape of this modified ribofuranoside. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow.

The Scientific Imperative: Why Conformation Matters

This compound is a structurally unique furanoside. The five-membered furanose ring is inherently flexible, capable of adopting a range of non-planar conformations known as "puckers"[2][3]. This puckering, described by a pseudorotational cycle, significantly alters the orientation of the ring substituents[4][5]. The presence of the rigid 2,3-O-isopropylidene group dramatically constrains this flexibility, locking the C2-C3 bond and channeling the conformational possibilities into specific, predictable states[6].

Understanding these conformational preferences is critical. The spatial arrangement of the hydroxymethyl group at C4 and the anomeric methyl group dictates how the molecule presents itself for intermolecular interactions, such as hydrogen bonding or binding to an enzyme's active site. An inaccurate conformational model can lead to flawed interpretations of molecular recognition events and misguided drug design efforts. DFT provides a powerful, first-principles approach to map this conformational energy landscape, complementing and often clarifying experimental data from methods like NMR spectroscopy[7][8][9].

Theoretical Foundation: Selecting the Right Tools for the Job

The accuracy of any DFT calculation is contingent on the choice of the functional and the basis set. For carbohydrates, this choice is particularly critical due to the prevalence of intramolecular hydrogen bonds and other non-covalent interactions that define their structure.

The Functional: Moving Beyond the Standard

While the B3LYP functional is widely used in computational chemistry, benchmark studies have shown it is not the most reliable choice for saccharide conformational studies[10][11][12]. Its performance in describing the subtle dispersion forces and hydrogen bonding networks can be suboptimal.

For this reason, we turn to more modern functionals.

-

Hybrid Functionals: Functionals like B3PW91 have shown systematically better results than B3LYP for carbohydrates[10][12].

-

Minnesota Functionals: The M05-2X and M06-2X functionals were specifically developed to handle non-covalent interactions, making them an excellent choice. Studies have shown that results from these functionals are in good agreement with higher-level MP2 calculations for carbohydrates[11].

Recommendation: We will proceed with the M06-2X functional. It provides a robust description of the intra-molecular interactions expected in our target molecule, offering a strong balance between computational cost and accuracy.

The Basis Set: Capturing the Electronic Detail

The basis set is the set of mathematical functions used to build the molecular orbitals. For flexible molecules with many lone pairs, like our ribofuranoside derivative, an adequate basis set is non-negotiable.

-

Pople-style Basis Sets: The 6-31G family is a common starting point. However, for carbohydrates, polarization and diffuse functions are essential.

-

Polarization Functions (* or (d,p)): These allow orbitals to change shape, which is crucial for describing bonding in a strained ring and polar C-O bonds.

-

Diffuse Functions (+): These are vital for accurately describing hydrogen bonds and other weak, long-range interactions[13].

-

-

Recommended Level: A basis set of at least 6-31+G(d,p) (or 6-31+G**) is the minimum for reasonable geometry calculations[10][11]. For more converged and reliable energy values, a triple-zeta basis set like 6-311+G(d,p) is strongly recommended[11][14].

Recommendation: We will use the 6-311+G(d,p) basis set. This provides a high level of theory for both the geometry optimization and the final energy calculations, ensuring our results are not compromised by basis set inadequacy.

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, with built-in checks to ensure the results are physically meaningful. It can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or PySCF[15][16][17].

Caption: A flowchart of the DFT protocol for conformational analysis.

Step 1: Initial Structure Generation

-

Construct the 3D Model: Build the this compound molecule using a molecular editor like Avogadro[18]. Alternatively, retrieve a starting structure from a database like PubChem if available[19]. Pay close attention to the stereochemistry (beta-anomer).

-

Initial Cleanup: Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This step provides the DFT calculation with a reasonable starting geometry, which significantly accelerates convergence.

Step 2: Gas-Phase Geometry Optimization

-

Job Specification: Submit a geometry optimization calculation.

-

Causality: The goal is to find the lowest energy arrangement of the atoms in a vacuum. This is the most computationally intensive step. The forces on each atom are calculated, and the atomic positions are adjusted iteratively until a stationary point on the potential energy surface is found.

-

Keywords (Illustrative): # opt M062X/6-311+G(d,p)

Step 3: Frequency Calculation (The Self-Validation Step)

-

Job Specification: Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory.

-

Trustworthiness: This step is non-negotiable for validating your result.

-

Verification of Minimum: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a stable conformer. The atomic motions corresponding to the imaginary frequency should be animated to understand the distortion needed to achieve a true minimum, and the optimization should be re-run from this distorted geometry.

-

Thermodynamic Data: The output provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the Gibbs free energy. These are essential for comparing the relative stability of different conformers.

-

-

Keywords (Illustrative): # freq M062X/6-311+G(d,p)

Step 4: Incorporating Solvent Effects

-

Job Specification: Perform a single-point energy calculation on the optimized gas-phase geometry, incorporating an implicit solvation model. The Solvation Model based on Density (SMD) is a universal and reliable choice[20].

-

Causality: Molecules in solution are stabilized by the surrounding dielectric medium. An implicit solvent model approximates this effect without the immense cost of explicitly modeling solvent molecules[21][22]. This provides a more realistic energy value for comparison with experimental data, which is almost always gathered in solution.

-

Keywords (Illustrative): # M062X/6-311+G(d,p) SCRF=(SMD, Solvent=Water)

Advanced Protocol: Exploring the Conformational Space

The furanose ring and its exocyclic substituents can adopt multiple low-energy conformations. A single optimization is insufficient. To map the potential energy surface, a systematic conformational search is required.

-

Identify Key Dihedrals: The primary flexible bond is the C4-C5 bond, which governs the orientation of the terminal hydroxymethyl group (the ω angle). The five endocyclic dihedral angles of the furanose ring define the pucker.

-

Perform a Relaxed Scan: Initiate a series of constrained optimizations (a "relaxed scan") where the C(3)-C(4)-C(5)-O(5) dihedral angle is systematically rotated (e.g., in 30° increments from 0° to 360°). At each step, the dihedral is held fixed while all other degrees of freedom are optimized.

-

Refine and Analyze: Identify the energy minima from the scan. Each of these unique low-energy structures should then be subjected to the full unconstrained optimization and frequency analysis protocol described in Section 3. This ensures all relevant local minima are found and validated.

Data Interpretation: From Numbers to Insight

The output of these calculations is a wealth of data. The primary goal is to interpret the structural and energetic information to describe the molecule's conformational preferences.

Ring Pucker Analysis

The conformation of the five-membered furanose ring is best described by its pseudorotation parameters. The two most common puckers for ribose are C3'-endo (North) and C2'-endo (South)[2][23]. For the target molecule, the isopropylidene group is known to favor an E0-like (East) conformation[6].

-

Extract Endocyclic Torsions: From your final optimized geometry (.log or .out file), record the five endocyclic torsion angles:

-

ν0: C4-O4-C1-C2

-

ν1: O4-C1-C2-C3

-

ν2: C1-C2-C3-C4

-

ν3: C2-C3-C4-O4

-

ν4: C3-C4-O4-C1

-

-

Calculate Pseudorotation: Use these values to calculate the phase angle (P) and amplitude (τₘ), which precisely define the ring's pucker. These calculations can be performed using specialized software or standard equations. The value of P determines the location on the pseudorotational wheel (e.g., N, S, E, W).

Caption: this compound with key dihedral angles highlighted.

Quantitative Data Summary

All quantitative data should be summarized for clarity. For each stable conformer identified, the following table should be populated.

| Conformer ID | Relative Energy (Gas, kcal/mol) | Relative Gibbs Free Energy (Gas, kcal/mol) | Relative Energy (Solvated, kcal/mol) | Pucker (P) | ω Angle (C3-C4-C5-O5) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 12.5° (E₀) | 65.2° |

| Conf-2 | +1.25 | +1.10 | +0.95 | 15.1° (E₀) | 178.5° |

| Conf-3 | +2.50 | +2.30 | +2.15 | 10.8° (E₀) | -55.9° |

Note: Data shown is illustrative.

This table allows for direct comparison of conformer stabilities. The Gibbs free energy, which includes zero-point and thermal contributions from the frequency calculation, is the most rigorous predictor of the Boltzmann population of each state at a given temperature.

Conclusion

This guide outlines a robust, scientifically-grounded workflow for the conformational analysis of this compound using DFT. By selecting appropriate functionals (M06-2X) and basis sets (6-311+G(d,p)), and by incorporating essential validation steps like frequency analysis and solvation models, researchers can generate accurate and reliable models of molecular conformation. This computational insight is an indispensable tool in modern drug discovery, providing a clear atomic-level picture that guides further experimental and developmental efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glenresearch.com [glenresearch.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. books.rsc.org [books.rsc.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Density Functionals and Basis Sets for Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. matlantis.com [matlantis.com]

- 17. researchgate.net [researchgate.net]

- 18. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 19. Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | C9H16O5 | CID 96666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. JDFTx: Solvation of molecules [jdftx.org]

- 22. Solvation Models - NWChem [nwchemgit.github.io]

- 23. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

The Cornerstone of Antiviral Innovation: A Technical Guide to Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Foreword: The Quest for Specificity in Drug Design

In the landscape of modern drug discovery, particularly in the realm of antiviral therapeutics, the demand for chiral building blocks with precise stereochemistry and versatile functionality has never been greater. Nature, in its complexity, operates with a high degree of stereoselectivity, a principle that medicinal chemists strive to emulate to enhance efficacy and minimize off-target effects. This guide delves into the synthesis, characterization, and strategic application of a pivotal chiral synthon: Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside . This molecule, a derivative of D-ribose, represents a critical starting point for the synthesis of a new generation of nucleoside analogues, compounds that lie at the heart of many antiviral and anticancer therapies.

This document is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind the synthetic strategies and the significance of this building block in the broader context of therapeutic innovation.

Strategic Importance: Why 4'-C-Hydroxymethyl Ribosides?

The modification of the ribose moiety of nucleosides has proven to be a fruitful strategy for the development of potent antiviral agents. Introducing a hydroxymethyl group at the 4'-position of the ribose ring offers several key advantages:

-

Conformational Locking: The additional substituent can restrict the conformational flexibility of the furanose ring, locking it into a specific pucker that may be more favorable for binding to viral polymerases.

-

Enhanced Hydrogen Bonding: The primary hydroxyl group provides an additional point for hydrogen bonding interactions within the active site of target enzymes, potentially increasing binding affinity and specificity.

-

Metabolic Stability: Modifications at the 4'-position can hinder the action of metabolic enzymes that would otherwise deactivate the nucleoside analogue.

-

Versatile Chemical Handle: The hydroxymethyl group serves as a versatile chemical handle for further synthetic transformations, allowing for the introduction of other functional groups to fine-tune the pharmacological properties of the final drug candidate.

The title compound, with its anomeric methyl group and isopropylidene protection, is an elegantly designed starting material that facilitates access to these promising 4'-modified nucleosides.

Synthesis of the Building Block: A Multi-step Approach from D-Glucose

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A robust and scalable synthesis is crucial for its utility as a building block. The following protocol is a synthesis adapted from established methodologies for the creation of 4-C-hydroxymethylated furanosugars, followed by a proposed anomeric methylation.

Synthesis of the Core Intermediate: 4-C-Hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose

The journey begins with the readily available D-glucose and proceeds through a series of transformations to construct the core ribofuranose scaffold with the desired 4'-hydroxymethyl group. A key challenge in this synthesis is the formation of an inseparable 1:1 mixture of the desired ribo epimer and the undesired xylo epimer. A chemoenzymatic resolution is a highly effective strategy to isolate the pure ribo isomer[1].

-

Preparation of the Aldehyde Precursor from D-Glucose: D-glucose is first converted to diacetone-D-glucose. Selective deprotection of the 5,6-isopropylidene group, followed by sodium periodate oxidation of the resulting vicinal diol, yields the aldehyde precursor.

-

Mixed Aldol-Cannizzaro Reaction: The aldehyde is subjected to a mixed aldol-Cannizzaro reaction with formaldehyde in the presence of a strong base. This reaction introduces the hydroxymethyl group at the C4 position but results in a mixture of C3 epimers (ribo and xylo).

-

Enzymatic Acetylation for Epimer Separation: The epimeric mixture is dissolved in an appropriate organic solvent, and Novozyme®-435 (a lipase) and an acetylating agent (e.g., vinyl acetate) are added. The enzyme selectively acetylates the primary hydroxyl group of the ribo epimer.

-

Separation: The resulting mixture of the acetylated ribo epimer and the unreacted xylo epimer can be readily separated by column chromatography.

-

Deacetylation: The isolated acetylated ribo epimer is then deacetylated under basic conditions (e.g., methanolic ammonia) to yield the pure 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose.

Anomeric Methylation: Finalizing the Building Block

With the pure ribo epimer in hand, the final step is the introduction of the anomeric methyl group. This is a standard transformation in carbohydrate chemistry.

-

Reaction Setup: The purified 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose is dissolved in anhydrous methanol.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or a sulfonic acid resin, is added.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is neutralized with a solid base (e.g., sodium bicarbonate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the target compound, this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from D-glucose to the target building block.

Characterization of the Building Block and Its Precursors

Spectroscopic Data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside[2]

The presence of the 4'-hydroxymethyl group in the title compound would be expected to introduce additional signals in the NMR spectra and cause shifts in the signals of the neighboring protons and carbons.

| Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H1 | 4.97 | s | |

| H3 | 4.83 | d | 5.86 |

| H2 | 4.58 | d | 5.86 |

| H4 | 4.42 | t | 2.93 |

| H5, H5' | 3.61-3.71 | m | |

| OCH₃ | 3.43 | s | |

| 5-OH | 3.18 | dd | 10.62, 2.93 |

| (CH₃)₂C | 1.48, 1.31 | 2s |

| Carbon (¹³C) | Chemical Shift (δ ppm) |

| CMe₂ | 112.33 |

| C1 | 110.22 |

| C4 | 88.59 |

| C2 | 86.04 |

| C3 | 81.70 |

| C5 | 64.22 |

| OCH₃ | 55.70 |

| (CH₃)₂C | 26.57, 24.93 |

Data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Expected Spectroscopic Features of the Title Compound

-

¹H NMR: The introduction of the 4'-CH₂OH group would remove the H4 proton signal and replace it with two new diastereotopic proton signals for the CH₂OH group, likely appearing as doublets or a complex multiplet. The signals for H3 and H5 would also be expected to shift.

-

¹³C NMR: A new signal for the 4'-CH₂OH carbon would be observed, and the C4 signal would shift significantly downfield due to the substitution.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of the molecule.

Applications in the Synthesis of Bioactive Nucleosides

The true value of this compound lies in its utility as a versatile starting material for the synthesis of novel nucleoside analogues with potential therapeutic applications. The strategic placement of protecting groups allows for selective manipulation of the different hydroxyl groups.

General Synthetic Strategy for Nucleoside Analogue Synthesis

The synthesis of a 4'-hydroxymethyl nucleoside analogue from the title compound would typically involve the following key steps:

-

Protection of the 4'-Hydroxymethyl Group: The primary hydroxyl group at the 4'-position is selectively protected, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether.

-

Glycosylation: The anomeric methyl group is replaced by a nucleobase. This is typically achieved by activating the anomeric position (e.g., by conversion to an acetate or halide) and then coupling with a silylated nucleobase under Lewis acid catalysis (Vorbrüggen glycosylation).

-

Deprotection: The protecting groups on the sugar moiety and the nucleobase are removed to yield the final nucleoside analogue.

Diagram of the General Synthetic Application

Caption: General workflow for the synthesis of 4'-hydroxymethyl nucleosides.

A Case Study: Towards the Synthesis of Antiviral Agents

While a direct synthesis of a marketed drug from the title compound is not explicitly documented in readily available literature, its structural motifs are highly relevant to the development of potent antiviral agents. For instance, the synthesis of 4'-C-azidomethyl-beta-D-ribofuranosyl nucleosides has been explored in the search for inhibitors of RNA viruses like the Hepatitis C virus (HCV)[3]. The hydroxymethyl group of our title compound could be readily converted to an azidomethyl group via a two-step process (tosylation followed by azide displacement), directly leading into this class of compounds.

Conclusion and Future Outlook

This compound is a strategically important chiral building block that holds significant promise for the synthesis of novel nucleoside analogues. Its synthesis, while requiring careful control of stereochemistry, is achievable from inexpensive starting materials. The true potential of this synthon is yet to be fully realized, and it is anticipated that its application in the synthesis of next-generation antiviral and anticancer agents will continue to be an active area of research. As our understanding of the structural requirements for potent and selective enzyme inhibition grows, the demand for precisely engineered building blocks like the one detailed in this guide will undoubtedly increase.

References

- 1. Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides [beilstein-journals.org]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral evaluation of 4'-C-azidomethyl-beta-D-ribofuranosyl purine and pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Abstract

This technical guide provides a comprehensive examination of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside, a structurally unique branched-chain monosaccharide. As a pivotal synthetic intermediate, this molecule holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its architecture, featuring a C4-branched hydroxymethyl group and a protected diol system, makes it an ideal synthon for the construction of complex nucleoside analogs. This guide delves into its physicochemical properties, spectroscopic signature, synthesis, and core reactivity. Furthermore, it contextualizes the compound's utility, particularly in the development of therapeutic oligonucleotides, by explaining the causality behind its application in enhancing the biophysical properties of nucleic acid-based drugs.

Introduction: A Specialized Building Block for Modern Therapeutics

Carbohydrates, with their dense stereochemical information, are fundamental building blocks in biology and chemistry. However, their polyhydroxylated nature presents a significant challenge for regioselective chemical manipulation.[1] The strategic use of protecting groups is therefore a cornerstone of modern carbohydrate chemistry, enabling chemists to differentiate between hydroxyl groups of similar reactivity.[2] this compound is a prime example of such a strategically protected sugar.

It belongs to the class of branched-chain monosaccharides, which are sugars containing an additional carbon branch off the main chain.[3] This structural feature is often found in natural products with potent biological activity. The title compound is a derivative of D-ribose, the central sugar component of RNA.[4] Its key features are:

-

A methyl glycoside at the anomeric (C1) position, which protects the hemiacetal.

-

An isopropylidene ketal (acetonide) that protects the vicinal cis-diols at the C2 and C3 positions. This is a common protecting group for 1,2-diols and is stable to most reaction conditions except for acid-catalyzed hydrolysis.[1][2]

-

A 4-C-hydroxymethyl branch , which introduces a novel primary alcohol and a quaternary stereocenter at C4.

This unique combination of features makes it a valuable precursor for synthesizing 4'-C-branched nucleoside analogs. Such analogs are a critical component in the design of next-generation therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[5][6] The modification of the sugar moiety can dramatically improve the drug's properties, such as increasing its binding affinity to the target RNA and enhancing its resistance to degradation by cellular nucleases.[6][7]

Physicochemical and Structural Properties

The chemical behavior of a molecule is dictated by its physical and structural properties. Like most monosaccharides, this compound is expected to be a crystalline solid at room temperature and soluble in water and polar organic solvents, a trait conferred by its multiple hydroxyl and ether groups that can engage in hydrogen bonding.[8] The presence of the isopropylidene and methyl groups, however, also imparts some lipophilic character.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Methyl 4-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][4][8]dioxole-4-carboxylate (Isomer dependent) |

| CAS Number | 55797-67-6[4] |

| Molecular Formula | C₁₀H₁₈O₆ |

| Molecular Weight | 234.25 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Solubility | Soluble in water, methanol, chloroform, and other polar organic solvents.[9][10] |

Structurally, the rigid 2,3-O-isopropylidene group plays a crucial role in controlling the conformation of the five-membered furanose ring. This ketal locks the ring into a specific "pucker," typically an E₀-like conformation, which has profound implications for its reactivity and its function when incorporated into a larger molecule like an oligonucleotide.[11] This pre-organization is a key principle in designing high-affinity binding molecules.

Spectroscopic Analysis: Identifying the Molecule

Unambiguous characterization of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation. Based on data from the closely related Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, the following characteristic signals are expected[11]:

-

¹H NMR :

-

A singlet for the anomeric proton (H1) around δ 4.9-5.0 ppm.

-

Doublets for H2 and H3 around δ 4.6-4.8 ppm.

-

A singlet for the methyl glycoside (O-CH₃) around δ 3.4 ppm.

-

Two distinct singlets for the non-equivalent methyls of the isopropylidene group around δ 1.3 and 1.5 ppm.

-

Signals corresponding to the diastereotopic protons of the new C4-CH₂OH group.

-

-

¹³C NMR :

-

The anomeric carbon (C1) signal around δ 110 ppm.

-

Signals for C2, C3, and C4 in the δ 80-90 ppm region.

-

The quaternary carbon of the isopropylidene group (C(CH₃)₂) around δ 112 ppm.

-

The methyl glycoside carbon (O-CH₃) around δ 55 ppm.

-

Two signals for the isopropylidene methyls around δ 25-27 ppm.

-

A signal for the new hydroxymethyl carbon (C4-CH₂OH) around δ 60-65 ppm.

-

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by characteristic absorbances for its functional groups[12][13]:

-

A strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the primary alcohol.

-

Multiple sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl and methoxy groups.

-

Strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the ether and alcohol functionalities.

-

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While multiple routes to branched-chain sugars exist, a common strategy involves the oxidation of a primary alcohol to an aldehyde, followed by the addition of a one-carbon nucleophile. The synthesis of the title compound can be envisioned starting from a readily available, protected ribose derivative. The workflow below illustrates a plausible, high-level synthetic strategy.

Caption: Plausible synthetic workflow for the target molecule.

Core Chemical Reactivity

The reactivity of this molecule is governed by its three key features: the primary hydroxyl group, the acid-labile isopropylidene ketal, and the relatively stable methyl glycoside.

-

Reactions at the Primary Hydroxyl Group : The C4-hydroxymethyl group contains the only free hydroxyl, making it the primary site for reaction. It readily undergoes:

-

Esterification : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to form esters.

-

Etherification : Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis with NaH) to form ethers.

-

Oxidation : Mild oxidation (e.g., with TEMPO) can convert the primary alcohol to an aldehyde, while stronger conditions can yield a carboxylic acid.

-

-

Deprotection of the Isopropylidene Group : The removal of the isopropylidene ketal is a critical step to unmask the 2' and 3' hydroxyl groups, which is necessary for subsequent transformations. This is achieved via acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ketal oxygens, followed by ring-opening and eventual release of acetone and the diol.

Caption: Logical workflow of acid-catalyzed isopropylidene deprotection.

Applications in Drug Discovery and Development

The primary application for this synthon is in the field of therapeutic oligonucleotides. The introduction of modifications to the sugar-phosphate backbone is a proven strategy to enhance drug-like properties.[6][14]

-

Building Block for Bridged Nucleic Acids (BNAs) : The 4'-C-hydroxymethyl group is a perfect handle for creating bridged nucleic acids, such as Locked Nucleic Acid (LNA). In LNA, a methylene bridge connects the 2'-oxygen to the 4'-carbon, locking the furanose ring in an RNA-like C3'-endo conformation.[6] This pre-organization significantly increases the thermal stability (Tₘ) of the oligonucleotide duplex with its target RNA, leading to higher potency.[6][15]

-

Enhancing Nuclease Resistance : The steric bulk introduced at the 4' position can shield the adjacent phosphodiester linkages from degradation by cellular nucleases, thereby increasing the in vivo half-life of the drug.

Caption: Incorporation of a modified sugar into an antisense oligonucleotide.

Experimental Protocols

The following protocol provides a reliable, field-proven method for a key transformation involving this class of compounds.

Protocol 1: Acid-Catalyzed Deprotection of the 2,3-O-Isopropylidene Group

This protocol is adapted from established methods for the deprotection of isopropylidene-protected sugars.[16]

Rationale: This procedure uses dilute aqueous sulfuric acid to hydrolyze the ketal. Heating accelerates the reaction. The subsequent neutralization with sodium hydrogen carbonate is critical to quench the acid and prevent degradation of the unprotected sugar during workup and concentration.

Materials:

-

This compound

-

1% Aqueous Sulfuric Acid (H₂SO₄)

-

Sodium Hydrogen Carbonate (NaHCO₃), solid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Suspend the starting material (1.0 equiv.) in 1% aqueous sulfuric acid (approx. 15 mL per gram of starting material) in a round-bottom flask.

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The mixture should become a clear, homogeneous solution.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the solution to pH ~7 by the slow, portion-wise addition of solid sodium hydrogen carbonate. Be cautious as CO₂ evolution will cause foaming.

-

Remove the solvent (water) in vacuo using a rotary evaporator. It is crucial to keep the water bath temperature below 30-40 °C to prevent thermal degradation of the product.

-

For complete removal of water, freeze-dry (lyophilize) the resulting solid. The crude product will contain the desired diol along with inorganic salts (sodium sulfate).

-

The crude product can often be used directly in subsequent steps, such as per-acetylation, or purified further by column chromatography on silica gel if required.

Conclusion

This compound is more than just a modified sugar; it is a highly valuable and versatile chemical tool. Its properties are a direct result of its unique structure: a branched-chain scaffold combined with a strategic protecting group scheme. The primary hydroxyl group serves as a reactive handle for further functionalization, while the acid-labile isopropylidene group allows for controlled deprotection of the C2 and C3 diols. For researchers in drug discovery, this compound represents a key starting point for the synthesis of sophisticated nucleoside analogs designed to overcome the limitations of first-generation nucleic acid therapeutics, offering a pathway to more potent and stable drugs.

References

- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Branched-Chain Sugars | Semantic Scholar [semanticscholar.org]

- 4. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physical and Chemical properties of monosaccharide - Pedigogy [pedigogy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Monosaccharide Properties: Chemical Reactivity & Analysis - Creative Biolabs [creative-biolabs.com]

- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2',4'-bridged nucleosides using a new orthogonally protected sugar synthon: 5-O-(tert-butyldiphenylsilyl)-4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-napthyl-α-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to the Preliminary Biological Evaluation of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Introduction: Rationale and Scientific Context

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is a synthetically accessible, modified monosaccharide derived from D-ribose.[1] Its core structure, a ribofuranose ring, is a fundamental component of nucleosides, making this compound a compelling candidate for investigation in drug discovery. The presence of the 2,3-O-isopropylidene group imparts conformational rigidity to the furanose ring, a feature that can be exploited to modulate interactions with biological targets.[2] While direct biological data for this specific molecule is not extensively reported in publicly available literature, its classification as a nucleoside analog provides a strong impetus for its evaluation. Purine nucleoside analogs, as a class, are known to exhibit broad antitumor activity, primarily through the inhibition of DNA synthesis and the induction of apoptosis.[3] Furthermore, extensive research on various ribofuranose derivatives has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antiviral properties.[4][5][6][7]

This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to the preliminary biological characterization of this compound. We will detail robust, field-proven methodologies for assessing its potential antitumor, anti-inflammatory, and antiviral activities, grounded in the established pharmacology of its structural analogs.

Part 1: Assessment of Antitumor Activity

The structural similarity of the title compound to purine nucleoside analogs suggests that its most promising therapeutic potential may lie in oncology.[3] The primary mechanism of action for many such analogs involves their intracellular conversion to the corresponding nucleotide, which can then interfere with nucleic acid synthesis or other critical cellular processes. A logical first step is to screen the compound for cytotoxic activity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a reliable and high-throughput method for determining the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Cell Culture: A panel of human cancer cell lines (e.g., K562 - human myelogenous leukemia, HL-60 - human promyelocytic leukemia, HT-29 - human colon carcinoma, and MCF-7 - human breast carcinoma) should be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[5][8]

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action: Inhibition of DNA Synthesis

Given its nucleoside analog structure, a plausible mechanism of antitumor activity is the inhibition of DNA synthesis.[3][9] This can be investigated using a BrdU (Bromodeoxyuridine) incorporation assay.

-

Cell Seeding and Treatment: Seed and treat cells with the compound at concentrations around the determined IC50 value, as described in the MTT assay protocol.

-

BrdU Labeling: 24 to 48 hours post-treatment, add BrdU (a thymidine analog) to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Immunodetection: Fix the cells and denature the DNA. Detect the incorporated BrdU using a specific anti-BrdU monoclonal antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Quantification: Add a substrate for the reporter enzyme and measure the colorimetric or fluorometric output, which is proportional to the amount of DNA synthesis.

Workflow for Antitumor Activity Assessment

Caption: Workflow for assessing the antitumor potential.

Part 2: Evaluation of Anti-inflammatory and Analgesic Activity

Derivatives of ribofuranose have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[4][6] These activities are often mediated through the inhibition of inflammatory mediators like prostaglandins.[10] Therefore, a parallel investigation into these properties is warranted.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[11]

-

Animal Model: Use male Wistar rats (180-200 g).

-

Compound Administration: Administer this compound orally at various doses (e.g., 50, 100, and 200 mg/kg). A positive control group should receive a standard anti-inflammatory drug like indomethacin (10 mg/kg), and a negative control group should receive the vehicle (e.g., 0.9% saline).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the negative control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

-

Animal Model: Use Swiss albino mice (20-25 g).

-

Compound Administration: Administer the test compound orally at different doses (e.g., 25, 50, and 100 mg/kg). Include positive (e.g., acetylsalicylic acid, 100 mg/kg) and negative control groups.

-

Induction of Writhing: Thirty minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Observation: Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.

Data Presentation: Expected Outcomes

The results from these assays can be effectively summarized in tables for clear comparison.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | X.XX ± 0.XX | - |

| Indomethacin | 10 | Y.YY ± 0.YY | XX.X% |

| Test Compound | 50 | Z.ZZ ± 0.ZZ | XX.X% |

| Test Compound | 100 | A.AA ± 0.AA | XX.X% |

| Test Compound | 200 | B.BB ± 0.BB | XX.X% |

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |

| Vehicle Control | - | XX.X ± X.X | - |

| ASA | 100 | YY.Y ± Y.Y | XX.X% |

| Test Compound | 25 | ZZ.Z ± Z.Z | XX.X% |

| Test Compound | 50 | AA.A ± A.A | XX.X% |

| Test Compound | 100 | BB.B ± B.B | XX.X% |

Part 3: Screening for Antiviral Activity

Given that many nucleoside analogs are potent antiviral agents,[7][12][13][14] it is crucial to screen this compound for such activity. A primary screen should include a range of viruses to identify any specific or broad-spectrum effects.

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method for assessing the ability of a compound to inhibit the destructive effects of a virus on a host cell monolayer.

-

Cell Culture: Grow a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) to confluence in 96-well plates.

-

Compound and Virus Addition: Wash the cell monolayers and add serial dilutions of the test compound. Subsequently, infect the cells with a known titer of the virus (e.g., Herpes Simplex Virus-1, Influenza A virus).

-

Controls: Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control drug (e.g., Acyclovir for HSV-1).

-

Incubation: Incubate the plates at 37°C until the virus control wells show 80-100% CPE (typically 2-5 days).

-

Assessment of CPE: Stain the cell monolayers with a vital stain (e.g., crystal violet). The amount of stain taken up is proportional to the number of viable cells.

-

Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50) by spectrophotometrically quantifying the stain in each well. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50, determined from a parallel MTT assay on uninfected cells) to the EC50. A higher SI value indicates greater antiviral specificity.

Logical Flow for Antiviral Screening

Caption: Logical workflow for preliminary antiviral screening.

Conclusion and Future Directions

This guide provides a structured and experimentally grounded framework for the initial biological evaluation of this compound. Based on the established activities of its structural analogs, there is a strong scientific rationale to investigate its potential as an antitumor, anti-inflammatory, or antiviral agent. The outlined protocols are standard, robust, and will generate the necessary preliminary data to guide further research. Positive results in any of these assays would justify more in-depth mechanistic studies, lead optimization, and further preclinical development. The conformational constraints imposed by the isopropylidene group may offer unique structure-activity relationships, potentially leading to the discovery of a novel therapeutic agent.

References

- 1. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 1-(2-deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside - Amerigo Scientific [amerigoscientific.com]

- 13. 9-{[3-fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and -guanines. Synthesis and antiviral activity of all stereoisomers1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside in the Discovery of Novel Antiviral Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of 4'-Substituted Nucleosides in Antiviral Drug Design

The relentless evolution of viral pathogens necessitates a continuous pipeline of novel antiviral agents with improved efficacy, safety, and resistance profiles. Nucleoside analogues have long been a cornerstone of antiviral therapy, functioning as deceptive substrates for viral polymerases to halt replication.[1][2] A particularly fruitful area of research has been the modification of the ribose sugar moiety, with 4'-substituted nucleosides emerging as a class of compounds with significant therapeutic promise.[3][4] The introduction of substituents at the 4'-position can enhance the enzymatic and acidic stability of these analogues, as well as increase their lipophilicity, thereby improving cell permeability and bioavailability.[5]

This guide focuses on a key intermediate, Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside , and its pivotal role in the synthesis of potent 4'-hydroxymethyl nucleoside analogues. We will explore the synthetic rationale, provide detailed protocols for its conversion into an exemplary antiviral compound, and outline established methodologies for evaluating the antiviral efficacy of the resulting molecules.

The Keystone Intermediate: this compound

The strategic design of this intermediate lies in the protection of the 2' and 3' hydroxyl groups with an isopropylidene group. This acetal protection serves two critical functions: it prevents unwanted side reactions at these positions during subsequent synthetic manipulations and it confers solubility in organic solvents, facilitating purification. The free 4'-hydroxymethyl group provides a reactive handle for further chemical modifications, making it a versatile building block for a variety of nucleoside analogues.

Conceptual Synthesis Pathway

The synthesis of this key intermediate can be conceptualized as starting from D-ribose, with selective protection and methylation steps. Although a detailed, multi-step synthesis is beyond the scope of this application note, the general approach involves the protection of the 2,3-hydroxyls, followed by manipulations at the 4' and 1' positions to yield the desired product.

Application in Antiviral Synthesis: A Protocol for the Preparation of a 4'-Hydroxymethyl-2'-Deoxy-2'-Fluoro-Cytidine Analogue

To illustrate the utility of our key intermediate, we present a representative synthetic protocol for its conversion into a 4'-hydroxymethyl-2'-deoxy-2'-fluoro-cytidine analogue, a class of compounds known for their potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV).[4][6]

Synthetic Workflow Diagram

Caption: Synthetic pathway from the key intermediate to the final antiviral analogue.

Step-by-Step Synthesis Protocol

Disclaimer: This is a representative protocol and may require optimization based on specific laboratory conditions and reagents. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

-

Protection of the 4'-Hydroxymethyl Group:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 4'-O-TBDMS protected intermediate.

-

-

Glycosylation with Cytosine:

-

Suspend N4-acetylcytosine (1.5 eq) in anhydrous 1,2-dichloroethane.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and heat to reflux until the solution becomes clear.

-

Cool the solution and add the 4'-O-TBDMS protected ribofuranoside (1.0 eq).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 18-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the protected nucleoside.

-

-

Deprotection of the 2',3'-Isopropylidene Group:

-

Dissolve the protected nucleoside in a solution of 80% acetic acid in water.

-

Stir the reaction at 60°C for 4-6 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

Purify the resulting diol by column chromatography.

-

-

Selective 3'-Deoxygenation (Barton-McCombie Reaction):

-